molecular formula C12H13NO2 B12982731 methyl 2,5-dimethyl-1H-indole-7-carboxylate

methyl 2,5-dimethyl-1H-indole-7-carboxylate

Cat. No.: B12982731
M. Wt: 203.24 g/mol
InChI Key: KHUMKMRAMCPJSV-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-1H-indole-7-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale esterification processes. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency and yield of the desired product . The specific industrial methods for producing this compound would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Methyl 2,5-dimethyl-1H-indole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain protein kinases and other enzymes involved in cell signaling pathways . The exact mechanism would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dimethyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 5th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other indole derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2,5-dimethyl-1H-indole-7-carboxylate

InChI

InChI=1S/C12H13NO2/c1-7-4-9-6-8(2)13-11(9)10(5-7)12(14)15-3/h4-6,13H,1-3H3

InChI Key

KHUMKMRAMCPJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)NC(=C2)C

Origin of Product

United States

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